molecular formula C19H27BrN2O6 B12322807 N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine

N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine

Cat. No.: B12322807
M. Wt: 459.3 g/mol
InChI Key: IBYVEZVZHJKJOU-UHFFFAOYSA-N
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Description

N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is a useful research compound. Its molecular formula is C19H27BrN2O6 and its molecular weight is 459.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYVEZVZHJKJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Foundation: Chemical Modification of Amino Acids

The synthesis of peptides and proteins, the workhorses of biological systems, often requires more than simply linking together the 20 standard amino acids. To enhance stability, introduce novel functionalities, or probe biological processes, chemists frequently employ chemically modified amino acids. acs.org Lysine (B10760008), with its primary amino group on the side chain, is a particularly common target for such modifications. acs.orgresearchgate.net These alterations can range from simple additions of small chemical tags to the attachment of large drug molecules or fluorescent probes. acs.orgchemimpex.com However, the presence of multiple reactive sites within an amino acid necessitates a system of protection to ensure that chemical reactions occur only at the desired location.

The Strategy: Orthogonal Protecting Groups

The challenge of selectively modifying a molecule with multiple reactive functional groups is addressed through the concept of orthogonal protection. biosynth.com This strategy involves using protecting groups that can be removed under different chemical conditions. biosynth.com For instance, one protecting group might be stable in acidic conditions but removable with a base, while another is impervious to both acid and base but can be cleaved by a specific enzyme or through catalytic hydrogenation. biosynth.comcreative-peptides.com

This approach provides chemists with precise control over the synthetic process, allowing them to unmask and react one functional group at a time, without disturbing the others. biosynth.com Two of the most widely used protecting groups in peptide synthesis are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Z or Cbz) group. creative-peptides.compeptide.com The Boc group is typically removed with acid, while the Cbz group is cleaved by catalytic hydrogenation. creative-peptides.compeptide.com This orthogonality is fundamental to the construction of complex, multifunctional molecules. biosynth.com

The Specialized Tool: N Alpha Boc Nepsilon 2 Bromo Z L Lysine

Chemical Synthesis of this compound

The creation of this compound is a multi-step process that demands precise control over reactivity and stereochemistry. chemimpex.com This versatile amino acid derivative is instrumental in peptide synthesis and the development of novel therapeutics, where the bromo substituent offers a site for introducing diverse functional groups. chemimpex.com

Synthetic Routes for N-alpha and N-epsilon Differential Protection of Lysine

The differential protection of the alpha- and epsilon-amino groups of lysine is fundamental to its controlled incorporation into peptide chains. The use of orthogonal protecting groups, which can be removed under different chemical conditions, is a widely employed strategy. The tert-butyloxycarbonyl (Boc) group is a common choice for the protection of the alpha-amino group due to its stability under various reaction conditions and its straightforward removal with acid. pharm.or.jpcreative-peptides.com

For the epsilon-amino group, a variety of protecting groups can be utilized. The benzyloxycarbonyl (Z) group, and its derivatives, are often employed for this purpose. The differential protection strategy allows for the selective deprotection and subsequent modification of either the N-alpha or N-epsilon position, which is crucial for the synthesis of complex peptides and other bioactive molecules. pharm.or.jpnih.gov A common approach involves the use of a copper(II) complex of lysine to facilitate the selective protection of the epsilon-amino group. pharm.or.jp

Table 1: Common Protecting Groups for Lysine

Protecting GroupAbbreviationTypical Cleavage Conditions
tert-butyloxycarbonylBocAcidic (e.g., TFA)
BenzyloxycarbonylZ or CbzCatalytic Hydrogenation, HBr/Acetic Acid
9-FluorenylmethoxycarbonylFmocBasic (e.g., Piperidine)

Strategies for the Introduction of the 2-Bromo-Benzyloxycarbonyl (2-BrZ) Moiety on the Epsilon-Amino Group

The introduction of the 2-bromo-benzyloxycarbonyl (2-BrZ) group onto the epsilon-amino group of lysine is a key step in the synthesis of the target compound. This is typically achieved by reacting N-alpha-Boc-L-lysine with 2-bromobenzyl chloroformate in the presence of a base. The epsilon-amino group, being more nucleophilic than the alpha-amino group (which is protected by the Boc group), selectively reacts with the chloroformate to form a stable carbamate (B1207046) linkage.

The 2-bromo substituent on the benzyloxycarbonyl group modifies its electronic properties, which can influence the stability of the protecting group and its cleavage conditions. This strategic placement of a bromine atom can also serve as a handle for further chemical transformations, such as cross-coupling reactions.

Table 2: Generalized Reaction for Epsilon-Amino Group Protection

Starting MaterialReagentBaseProduct
N-alpha-Boc-L-lysine2-Bromobenzyl chloroformatee.g., Sodium BicarbonateThis compound

Optimization of Reaction Conditions for Stereochemical Purity

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of lysine is paramount during synthesis. researchgate.net Epimerization, the conversion of the L-amino acid to its D-isomer, can be a significant side reaction, particularly during activation and coupling steps in peptide synthesis. The use of mild reaction conditions, appropriate coupling reagents, and careful control of temperature and pH are crucial to minimize this risk. researchgate.net

The enantiomeric purity of the final product is often assessed using chiral high-performance liquid chromatography (HPLC). researchgate.netnih.gov The development of enantioselective synthetic methods, sometimes employing chiral auxiliaries, can also be a strategy to ensure high stereochemical purity. nih.govresearchgate.net

Related Synthesis of Other Brominated Lysine Derivatives for Functionalization

The synthesis of other brominated lysine derivatives highlights the versatility of this class of compounds in bioconjugation and materials science.

Synthetic Pathways for N-alpha-Boc-Nepsilon-(N-bromoacetyl-beta-alanyl)-L-lysine (BBAL)

A notable example of a brominated lysine derivative is N-alpha-(tert-butoxycarbonyl)-N-epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL). nih.gov This reagent is designed for use in solid-phase peptide synthesis to introduce a bromoacetyl group at a specific position within a peptide sequence. nih.gov The bromoacetyl moiety is a highly selective alkylating agent for sulfhydryl groups, enabling the formation of stable thioether linkages for cyclization or conjugation. nih.gov

The synthesis of BBAL involves the condensation of N-bromoacetyl-beta-alanine with N-alpha-Boc-L-lysine. nih.gov This straightforward approach provides a stable, storable reagent that is compatible with standard Boc-based solid-phase peptide synthesis protocols. nih.gov

Comparative Analysis of Synthetic Yields and Methodological Refinements for Brominated Side Chains

In comparison, the synthesis of this compound requires careful control of the protection-deprotection steps to achieve high yields and purity. The choice of reagents and reaction conditions for the introduction of the 2-BrZ group is critical. While specific yield data for the synthesis of this compound is not extensively detailed in the provided search results, general principles of peptide and amino acid derivative synthesis suggest that optimization of base, solvent, and temperature would be key to maximizing the yield and minimizing side products. The use of pre-activated esters or other coupling agents could also be explored to improve the efficiency of the acylation of the epsilon-amino group.

Advancements in Scalable Synthesis of Modified Lysine Building Blocks

The growing demand for peptide-based therapeutics and other specialized chemical entities has spurred significant research into developing efficient and scalable methods for the synthesis of modified amino acid building blocks like this compound. Key advancements have centered on improving yields, simplifying purification processes, and ensuring high purity of the final product, all of which are critical for large-scale industrial production.

A common and effective strategy for the synthesis of such orthogonally protected lysine derivatives involves a multi-step process that begins with the protection of the α-amino group of L-lysine. One established method utilizes the formation of a copper(II) chelate to temporarily shield the α-amino and carboxyl groups. This allows for the selective acylation of the ε-amino group. Following the introduction of the desired protecting group on the side chain, the copper is removed, typically through treatment with a chelating agent like EDTA or by precipitation as a sulfide.

Another scalable approach employs the formation of a Schiff base at the α-amino group. This temporary protection allows for the subsequent modification of the ε-amino group. The Schiff base can then be hydrolyzed under mild acidic conditions to regenerate the free α-amino group, which can then be protected with the desired group, such as Boc.

The introduction of the 2-bromobenzyloxycarbonyl (2-bromo-Z) group onto the ε-amino group is typically achieved by reacting the α-protected lysine with 2-bromobenzyl chloroformate in the presence of a base. The choice of solvent and base is crucial to optimize the reaction yield and minimize side products.

Recent research has focused on streamlining these processes to enhance scalability. This includes the development of one-pot synthesis protocols that reduce the number of isolation and purification steps, thereby saving time and resources. Furthermore, the use of more environmentally benign solvents and reagents is an increasing area of focus in green chemistry approaches to peptide building block synthesis.

Detailed Research Findings

While specific literature detailing a full, scalable synthesis of this compound is not extensively published, we can infer a robust synthetic strategy based on established methods for analogous compounds. For instance, the synthesis of the closely related N-alpha-Boc-Nepsilon-Z-L-lysine is well-documented and provides a reliable blueprint. The key differentiation lies in the use of 2-bromobenzyl chloroformate instead of benzyl (B1604629) chloroformate.

A plausible and scalable synthetic route would commence with the protection of the α-amino group of L-lysine. A common method involves the reaction of L-lysine monohydrochloride with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions to yield N-alpha-Boc-L-lysine. The subsequent step is the crucial introduction of the 2-bromo-Z group onto the ε-amino group. This is accomplished by reacting N-alpha-Boc-L-lysine with 2-bromobenzyl chloroformate in a suitable solvent system, such as a mixture of water and an organic solvent like dioxane or THF, while maintaining a basic pH with a base like sodium hydroxide (B78521) or sodium carbonate.

The reaction conditions for this step are critical for achieving high yield and purity. The temperature is typically kept low, often between 0 and 5 °C, to control the reactivity of the chloroformate and prevent side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion of the reaction, the product is isolated through a series of workup steps, which may include acidification to precipitate the product, extraction with an organic solvent, and subsequent washing to remove unreacted starting materials and byproducts. Final purification is often achieved by crystallization or chromatography.

The following table outlines a hypothetical, yet scientifically grounded, scalable synthesis for this compound, based on analogous and well-established procedures for similar modified lysine building blocks.

StepReactionKey Reagents and ConditionsTypical Yield (%)Purification Method
1α-Amino ProtectionL-Lysine·HCl, (Boc)₂O, NaHCO₃, Water/Dioxane, Room Temperature85-95Extraction and Crystallization
2ε-Amino ProtectionN-alpha-Boc-L-lysine, 2-Bromobenzyl chloroformate, NaOH, Water/THF, 0-5 °C70-85Acidification, Extraction, and Crystallization/Chromatography

It is important to note that the yields and specific conditions can vary depending on the scale of the reaction and the specific laboratory or industrial setup. Continuous process optimization is a key aspect of scalable synthesis.

Fundamental Principles of Orthogonal Protection Systems in Peptide Synthesis

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Orthogonal protection schemes, in particular, offer a high degree of control by employing protecting groups that can be removed under different, non-interfering chemical conditions. organic-chemistry.orgmasterorganicchemistry.com This allows for the selective deprotection of a specific functional group while others remain intact, a crucial capability for building complex peptide structures. The compound this compound is a prime example of a building block designed for such sophisticated strategies, featuring two distinct protecting groups whose selective removal is key to its utility.

Differential Lability and Cleavage Mechanisms of N-alpha-Boc and N-epsilon-2-bromo-Z Protecting Groups

The cornerstone of the orthogonal strategy employing this compound lies in the differential stability of the N-alpha-tert-butyloxycarbonyl (Boc) group and the N-epsilon-2-bromobenzyloxycarbonyl (2-bromo-Z) group. researchgate.netgoogle.com

The N-alpha-Boc group is a well-established, acid-labile protecting group. organic-chemistry.org It is efficiently removed by moderately strong acids, such as trifluoroacetic acid (TFA), which is a standard procedure in solid-phase peptide synthesis (SPPS). peptide.com The cleavage mechanism proceeds through acid-catalyzed hydrolysis, generating a stable tert-butyl cation and liberating the alpha-amino group for the subsequent peptide bond formation. organic-chemistry.org

Conversely, the N-epsilon-2-bromo-Z group is a derivative of the benzyloxycarbonyl (Z) group and is characterized by its enhanced stability to acidic conditions. google.com The presence of the electron-withdrawing bromine atom on the phenyl ring makes it more resistant to acidolysis than the standard Z group. researchgate.net This stability ensures it remains intact during the repetitive TFA treatments required for Boc group removal throughout the peptide chain elongation. researchgate.net The cleavage of the 2-bromo-Z group is typically achieved under strong reductive conditions, such as catalytic hydrogenation, or with very strong acids like liquid hydrogen fluoride (B91410) (HF), which is often used in the final step to deprotect the entire peptide and cleave it from the resin support. google.com

This significant difference in lability allows for a two-dimensional protection strategy where the alpha-amine can be repeatedly deprotected for chain extension, while the epsilon-amine of the lysine side chain remains masked.

Table 1: Comparison of Cleavage Conditions for N-alpha-Boc and N-epsilon-2-bromo-Z Groups

Protecting Group Typical Cleavage Reagents Predominant Mechanism Stability to TFA
N-alpha-Boc Trifluoroacetic Acid (TFA) Acidolysis Labile
N-epsilon-2-bromo-Z H₂/Pd, Liquid HF Reductive Hydrogenolysis / Strong Acidolysis Stable

Compatibility with Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is highly compatible with Boc-based Solid-Phase Peptide Synthesis (SPPS) protocols. researchgate.netlsu.edu In this strategy, the peptide is assembled step-by-step on a solid support. Each cycle involves the removal of the temporary N-alpha-Boc protecting group with TFA, followed by the coupling of the next Boc-protected amino acid. peptide.com

The resilience of the N-epsilon-2-bromo-Z group to the repeated cycles of TFA deprotection is critical for the integrity of the synthesis. researchgate.net It effectively prevents undesired reactions at the lysine side chain, such as branching of the peptide chain. Upon completion of the peptide sequence, a final global deprotection step, typically with a strong acid like HF, removes the 2-bromo-Z group along with other acid-labile side-chain protecting groups and cleaves the peptide from the solid support. researchgate.netgoogle.com

Chemoselective Deprotection Protocols for the N-epsilon-2-bromo-Z Moiety

A significant advantage of using this compound is the potential for chemoselective deprotection of the lysine side chain. This allows for site-specific modifications, such as the attachment of reporter labels, cross-linking agents, or the synthesis of branched peptides, while the peptide is still anchored to the solid support.

Reagents and Reaction Conditions for Selective Brominated Benzyloxycarbonyl Cleavage

The selective removal of the 2-bromo-Z group, while other protecting groups remain, is most commonly achieved through reductive methods. Catalytic hydrogenation is a primary method for cleaving Z-type protecting groups. organic-chemistry.org This involves treating the peptide-resin with hydrogen gas in the presence of a palladium catalyst. However, the efficiency of this heterogeneous reaction in SPPS can be influenced by factors such as catalyst accessibility and the presence of catalyst poisons like sulfur-containing amino acids.

While strong acids like HF are used for final deprotection, milder reductive conditions are sought for selective cleavage. It's important to note that the 2-bromo-Z group is more stable than the unsubstituted Z group, requiring carefully optimized reaction conditions for complete removal.

Strategies for Maintaining Integrity of Other Protecting Groups and the Peptide Backbone during Selective Deprotection

When performing the selective deprotection of the N-epsilon-2-bromo-Z group, it is paramount to maintain the integrity of the peptide backbone and any other protecting groups. researchgate.net The choice of a truly orthogonal deprotection method is key. Reductive cleavage of the 2-bromo-Z group is orthogonal to the acid-labile Boc group and base-labile groups like Fmoc. peptide.com

Care must be taken to avoid side reactions. For instance, during catalytic hydrogenation, certain amino acid residues can interfere with the catalyst. peptide.com The reaction conditions must be mild enough to prevent racemization or cleavage of the peptide bonds. The successful selective deprotection of the 2-bromo-Z group opens up the epsilon-amino function of lysine for specific chemical derivatization, showcasing the power of orthogonal protection strategies.

Advanced Orthogonal Protection Schemes Incorporating this compound

The distinct chemical properties of this compound enable its use in sophisticated, multi-layered orthogonal protection schemes for the synthesis of complex peptides. organic-chemistry.orglsu.edu These strategies might involve three or more classes of protecting groups, each removable by a unique chemical mechanism.

For example, a synthetic plan could utilize:

N-alpha-Boc groups for temporary alpha-amine protection, removed by TFA. organic-chemistry.org

An N-epsilon-2-bromo-Z group on a specific lysine, stable to TFA and base, but removable by reduction. researchgate.netgoogle.com

An N-epsilon-Fmoc group on a different lysine, which is stable to acid and reduction but is cleaved by a base like piperidine. peptide.comnih.gov

Other acid-labile side-chain protecting groups (e.g., benzyl ethers) that are removed during the final HF cleavage. researchgate.net

This multi-level orthogonality allows for the sequential and site-specific unmasking of different functional groups on the same peptide molecule. nih.gov This enables the precise construction of peptides with multiple modifications, branches, or cyclic structures, which would be exceedingly difficult to achieve using a simpler, two-dimensional protection strategy. masterorganicchemistry.com

Table 2: Illustrative Multi-level Orthogonal Protection Scheme

Protecting Group Typical Location Cleavage Condition Orthogonality
N-alpha-Boc Alpha-amine (temporary) Mild Acid (e.g., TFA) Orthogonal to 2-bromo-Z and Fmoc
N-epsilon-2-bromo-Z Lysine Side-Chain Reduction (e.g., H₂/Pd) Orthogonal to Boc and Fmoc
N-epsilon-Fmoc Lysine Side-Chain Base (e.g., Piperidine) Orthogonal to Boc and 2-bromo-Z
Benzyl-based (e.g., Bzl) Hydroxyl/Carboxyl Side-Chains Strong Acid (e.g., HF) Cleaved during final deprotection

Applications in Peptide and Protein Functionalization and Bioconjugation

Role of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine in Peptide Construction

This derivative serves as a key building block in the synthesis of complex and functional peptides, allowing for modifications that can enhance stability, introduce probes, or create novel therapeutic agents. chemimpex.comchemimpex.com

The primary application of this compound is its use as a building block in solid-phase peptide synthesis (SPPS). chemimpex.comnih.gov SPPS is a methodical process where amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble resin support. nih.gov The N-alpha-Boc protecting group on the lysine (B10760008) derivative is crucial for this process, as it prevents the alpha-amine from participating in unintended reactions during the coupling of the next amino acid in the sequence. nih.govcsic.es

This protection strategy allows for the deliberate and precise placement of the brominated lysine residue at any desired position within the peptide sequence. nih.gov Researchers can program an automated peptide synthesizer to incorporate this compound just as they would any other standard protected amino acid. nih.gov This site-specific incorporation is fundamental for targeted research, as the exact location of a modification often dictates the biological activity or binding specificity of the final peptide conjugate. unifi.itnih.gov For instance, placing the reactive handle within a specific binding domain allows for the study of protein-protein interactions or the development of highly targeted inhibitors.

Once the peptide has been fully assembled via SPPS, the bromoacetyl moiety on the lysine side chain acts as a latent reactive handle for post-synthetic modifications. chemimpex.comnih.gov After the synthesis is complete and the peptide is cleaved from the resin support, the bromo group becomes accessible for a variety of chemical reactions. peptide.com This functionality allows for the introduction of diverse molecular entities onto the peptide scaffold. chemimpex.com

The bromoacetyl group is an electrophilic center that is particularly reactive toward nucleophiles. thermofisher.com This enables chemists to covalently attach a wide array of functional molecules, such as:

Fluorescent dyes or labels for imaging and tracking studies. peptide.com

Biotin tags for affinity purification and detection. peptide.comnih.gov

Small molecule drugs to create targeted therapeutics. chemimpex.comnih.gov

Cross-linking agents to stabilize peptide structures or link them to other molecules. nih.gov

The ability to perform these modifications after the peptide chain is synthesized provides significant flexibility and is a cornerstone of creating complex, multi-functional biomolecules for advanced research. chemimpex.comnih.gov

Strategies for Bioconjugation via Brominated Lysine Derivatives

The bromoacetyl group is a well-established reactive moiety for bioconjugation, prized for its specific reactivity profile that allows for the controlled formation of stable covalent bonds. nih.govthermofisher.com

The most common and efficient bioconjugation strategy involving bromoacetyl groups is their reaction with sulfhydryl (thiol) groups, which are present in the amino acid cysteine. nih.govthermofisher.com This reaction proceeds via an SN2 nucleophilic substitution mechanism, where the sulfur atom of the sulfhydryl group attacks the carbon atom bearing the bromine. thermofisher.com This displaces the bromide ion and results in the formation of a highly stable thioether linkage. nih.govthermofisher.com

This reaction is highly selective for sulfhydryl groups, particularly when conducted under controlled pH conditions (typically pH 7.0-8.5). thermofisher.com At this pH, the sulfhydryl group is sufficiently nucleophilic to react efficiently, while other potential nucleophiles, such as the amine groups of lysine, are largely protonated and thus less reactive. mdpi.com This selectivity is a significant advantage, as it allows for the precise and predictable conjugation of a bromoacetyl-containing peptide to a cysteine-containing protein or another molecule with minimal side products. nih.govthermofisher.com

Table 1: Characteristics of Sulfhydryl-Selective Alkylation with Bromoacetyl Groups
ParameterDescriptionReference
Reaction TypeSN2 Nucleophilic Substitution thermofisher.com
Reactive GroupsBromoacetyl (electrophile) and Sulfhydryl (nucleophile) nih.govthermofisher.com
Resulting BondStable Thioether Linkage (-S-) nih.govthermofisher.com
Optimal pH7.0 - 8.5 (Physiological to slightly alkaline) thermofisher.com
SelectivityHigh for sulfhydryl groups over other nucleophiles like amines at optimal pH. thermofisher.com

The specific reactivity of the bromoacetylated lysine can be leveraged to create complex peptide architectures through cross-linking. nih.gov Depending on the reaction conditions and the peptide sequence, both intramolecular (within a single molecule) and intermolecular (between different molecules) cross-links can be formed. nih.govnih.gov

Intramolecular Cross-linking (Cyclization): If a synthetic peptide is designed to contain both a bromoacetylated lysine and a cysteine residue, intramolecular cyclization can be achieved. nih.gov When this peptide is placed in a dilute solution, the cysteine's sulfhydryl group will preferentially react with the bromoacetyl group on the lysine within the same peptide chain. nih.govpeptide.com This process forms a cyclic peptide, where the peptide's conformation is constrained by the newly formed thioether bridge. peptide.comthieme-connect.de Peptide cyclization is a widely used strategy to enhance metabolic stability, improve receptor binding affinity, and create more drug-like properties. nih.govthieme-connect.denih.gov

Intermolecular Cross-linking (Polymerization): In contrast, if the reaction is carried out at a higher concentration, the reactive groups of one peptide molecule are more likely to react with those of another. nih.gov This intermolecular reaction can link two or more peptides together, leading to the formation of peptide dimers, oligomers, or even long peptide polymers connected by stable thioether bonds. nih.gov This methodology is useful for creating multivalent ligands that can engage multiple receptors simultaneously or for developing novel biomaterials with unique structural properties.

Table 2: Comparison of Intramolecular and Intermolecular Cross-linking
MethodologyDescriptionPrimary ProductKey ConditionReference
IntramolecularReaction between a bromoacetyl-lysine and a cysteine within the same peptide chain.Cyclic PeptideHigh Dilution nih.govpeptide.com
IntermolecularReaction between a bromoacetyl-lysine on one peptide and a cysteine on another peptide.Peptide Dimers/PolymersHigh Concentration nih.gov

A major application of peptides containing a bromoacetylated lysine is their use as scaffolds for creating peptide-small molecule conjugates. chemimpex.comnih.gov In this approach, the peptide portion of the conjugate often serves as a targeting or delivery vehicle, directing an attached small molecule to a specific biological location, such as a particular cell type or receptor. nih.gov The bromoacetyl group provides the chemical handle for attaching the small molecule, which must contain a suitable nucleophile (most commonly a thiol). unifi.itnih.gov

This strategy has been employed to develop a variety of functional probes and therapeutic candidates:

Peptide-Drug Conjugates (PDCs): A cytotoxic drug can be attached to a tumor-targeting peptide, concentrating the drug at the cancer site and reducing systemic toxicity. nih.gov

Imaging Agents: A fluorescent dye or a chelator for a radioisotope can be conjugated to a peptide that binds to a specific receptor, allowing for non-invasive imaging of tissues expressing that receptor. chemimpex.commdpi.com

Enzyme Inhibitor Studies: Small molecules can be attached to peptides to study their interaction with enzymes, where the peptide sequence helps to position the small molecule within the active site. unifi.it

The lysine side chain acts as an effective and versatile linker in these conjugates, bridging the peptide and the small molecule to create a unified functional entity. unifi.itnih.gov

Table 3: Examples of Peptide-Small Molecule Conjugates
Conjugated Small MoleculePurpose of ConjugationApplication AreaReference
Fluorescent Dye (e.g., Coumarin)To enable visualization and tracking of the peptide.Bioimaging, Cellular Localization Studies peptide.comnih.gov
BiotinTo facilitate affinity-based purification or detection (e.g., with streptavidin).Biochemical Assays, Pull-down Experiments peptide.comnih.gov
Cytotoxic DrugTo create a targeted therapeutic that delivers a drug to a specific cell type (e.g., cancer cells).Oncology, Targeted Therapy chemimpex.comnih.gov
Enzyme Inhibitor MoietyTo study structure-activity relationships and enhance binding to an enzyme's active site.Drug Discovery, Enzymology unifi.it

Contributions to Protein Engineering and Site-Specific Labeling

The precise modification of proteins is a cornerstone of chemical biology and drug development, enabling researchers to probe biological functions, create novel therapeutics, and develop new diagnostic agents. The amino acid lysine, due to the nucleophilicity and high surface exposure of its ε-amino group, is a frequent target for chemical modification. nih.govresearchgate.net However, the challenge lies in achieving site-specificity, as most proteins contain multiple lysine residues. Specially designed amino acid derivatives, such as this compound, provide a solution by introducing a unique reactive handle that can be addressed independently of native amino acids. This compound is a versatile building block for peptide synthesis, featuring a tert-butoxycarbonyl (Boc) protecting group on its α-amino group and a 2-bromobenzyloxycarbonyl (2-bromo-Z) group protecting the ε-amino group. chemimpex.com The strategic placement of the bromo substituent enhances the reactivity of the molecule, making it an essential tool for creating complex, functionalized peptides and proteins. chemimpex.com

Development of Chemical Tools for Protein Surface Modification

During solid-phase peptide synthesis, this derivative can be incorporated at a specific position in the peptide sequence. The Boc group provides temporary protection for the α-amino group, while the 2-bromo-Z group offers stable protection for the side chain. Following synthesis and purification, the 2-bromo-Z group can be selectively removed to reveal a unique point of attachment on the protein surface. The bromo atom on the benzyloxycarbonyl group provides a latent electrophilic site, which can be targeted for specific chemical reactions after its installation onto the peptide.

This approach is part of a broader strategy of using amino acid derivatives to introduce specific functionalities. For instance, a related compound, Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL), is used to introduce a bromoacetyl group into a peptide sequence. nih.gov This bromoacetyl group acts as a selective alkylating agent for sulfhydryl groups (e.g., from cysteine residues), enabling the formation of stable thioether linkages for creating cyclic peptides or conjugating the peptide to other molecules. nih.gov Similarly, the bromo-Z moiety of this compound is designed to confer unique reactivity for controlled surface modification, distinguishing it from the standard lysine residues on the protein.

Table 1: Comparison of Lysine Modification Reagents

Reagent/Derivative Reactive Group Target Residue/Group Bond Formed Application
N-Hydroxysuccinimide (NHS) Esters Activated Ester Primary Amines (Lysine, N-terminus) Amide General protein labeling
Nα-Boc-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL) Bromoacetyl Sulfhydryls (Cysteine) Thioether Site-specific cross-linking, conjugation

Bioorthogonal Functionalization Approaches Utilizing Brominated Residues

Bioorthogonal chemistry refers to chemical reactions that can proceed within a living system without interfering with or being influenced by the native biological processes. This concept has revolutionized protein labeling and engineering. Incorporating a non-canonical amino acid bearing a bioorthogonal handle, such as a brominated residue, into a protein at a specific site is a powerful strategy for achieving precise functionalization.

The primary method for incorporating an amino acid like this compound into a protein at a predetermined site is through the expansion of the genetic code. nih.gov This technique involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon, UAG) and inserts the non-canonical amino acid during protein translation. nih.govnih.gov

Once the brominated lysine residue is part of the protein's structure, the bromo group serves as a target for a bioorthogonal reaction. The carbon-bromine bond can act as an electrophilic handle for reactions with specific, soft nucleophiles that are otherwise absent in the biological environment, ensuring that the labeling reaction is highly specific to the engineered site. This allows for the attachment of probes, drugs, or other biomolecules with high precision.

The development of bioorthogonal "click-to-release" strategies provides a functional application for such modifications. For example, researchers have developed systems where a key lysine residue in an enzyme is "caged" with a chemical group, rendering the enzyme inactive. nih.gov The subsequent addition of a bioorthogonal reaction partner triggers the cleavage of the caging group, restoring the native lysine and activating the enzyme. nih.gov While this specific example used a trans-cyclooctene-caged lysine, the principle applies to other latent reactive groups. A brominated protecting group like 2-bromo-Z could be envisioned in similar strategies, where its cleavage is triggered by a specific chemical stimulus, allowing for controlled activation of protein function in a cellular context.

Table 2: Key Properties of this compound

Property Description Source
Synonym Boc-L-Lys(2-Br-Z)-OH chemimpex.com
Molecular Formula C19H27BrN2O6 chemimpex.com
Primary Application Peptide Synthesis, Protein Engineering, Bioconjugation chemimpex.com
Key Structural Features α-amino Boc protection, ε-amino 2-bromo-Z protection chemimpex.com

| Functionality | Introduces a unique reactive handle for site-specific modification and functionalization of peptides and proteins. | chemimpex.com |

Integration with Unnatural Amino Acid Uaa and Genetic Code Expansion Studies

Functional Probes and Reporter Molecules Derived from Modified Lysines

The incorporation of UAAs like halo-tagged lysines transforms proteins into customizable platforms for biological investigation. The unique chemical handle introduced at a specific site allows for the attachment of a vast array of functional probes and reporter molecules that would be impossible to encode directly. nih.gov This bioorthogonal labeling strategy enables detailed studies of protein function in their native cellular environment. nih.gov

Site-specific labeling is a powerful method for dissecting the complex roles of proteins. youtube.com By incorporating a halo-tagged lysine (B10760008), a protein of interest can be uniquely tagged with biophysical probes, affinity labels, or photo-crosslinkers. nih.gov For example, attaching fluorescent dyes allows for the visualization of protein localization and trafficking within live cells. Using a pair of FRET (Förster Resonance Energy Transfer) dyes, one can measure intramolecular distances and detect conformational changes in real-time. elifesciences.org

Furthermore, the genetic encoding of photo-crosslinking amino acids, or the attachment of photo-crosslinking moieties to an incorporated halo-tag, enables the mapping of transient and weak protein-protein interactions. researchgate.netthermofisher.com Upon activation with UV light, the crosslinker forms a covalent bond with nearby interacting partners, permanently capturing the complex for subsequent identification by mass spectrometry. nih.govbiosyntan.de This approach provides a snapshot of the protein's interactome within its natural cellular context, offering invaluable insights into signaling pathways and molecular complexes. researchgate.net

Table 2: Functional Probes for Labeling via Incorporated Halo-Tagged UAAs

Probe Type Example Reaction Biological Application
Fluorescent Dyes Palladium-catalyzed cross-coupling Live-cell imaging, protein tracking, FRET to study conformational changes.
Photo-crosslinkers (e.g., Aryl azides, Diazirines) Click Chemistry or Amide Bond Formation Mapping protein-protein and protein-nucleic acid interactions in vivo.
Biotin/Affinity Tags Nucleophilic Substitution Protein purification, pull-down of interaction partners, immobilization on surfaces.
Photo-caged Groups Attachment via bioorthogonal ligation Spatiotemporal control of protein activity; light-induced activation or inhibition.
Spins Labels (for EPR) Thiol-maleimide or Click Chemistry Studying protein structure and dynamics via Electron Paramagnetic Resonance spectroscopy.

A significant advantage of using GCE to install chemical handles is the ability to exert precise spatial and temporal control over biological processes. nih.gov Spatial control is inherently achieved by modifying a single, specific protein at a defined location, avoiding the off-target effects common with traditional pharmacological inhibitors. nih.gov

Temporal control is often achieved by attaching "caged" molecules to the incorporated UAA. These molecules are biologically inert until activated by an external trigger, most commonly light of a specific wavelength. youtube.com For instance, a caged version of a catalytically essential amino acid can be incorporated, rendering the protein inactive. Subsequent exposure to light removes the caging group, restoring the protein's function at a desired time and location. This allows researchers to dissect the immediate downstream effects of a protein's activity with high temporal resolution. This method has been used to control protein localization, enzyme activity, and gene expression, providing a powerful means to study dynamic cellular events like signaling cascades and cell cycle progression. nih.govnih.gov

Advanced Analytical and Characterization Methodologies for N Alpha Boc Nepsilon 2 Bromo Z L Lysine and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation of Lysine (B10760008) Derivatives and Conjugates

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine and its subsequent conjugates. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is a cornerstone for the structural elucidation of lysine derivatives. nih.gov In ¹H NMR, the signals corresponding to the protons of the Boc and Z protecting groups, the lysine backbone, and the aliphatic side chain are observed in distinct regions of the spectrum. For example, the nine equivalent protons of the Boc group typically appear as a sharp singlet around 1.4 ppm, while the aromatic protons of the 2-bromo-Z group would be found in the downfield region (7.3-7.7 ppm). researchgate.netchemicalbook.com The protons on the lysine alpha-carbon and those adjacent to the nitrogen atoms exhibit characteristic chemical shifts that are sensitive to the chemical environment and protecting group strategy. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, confirming the precise location of the protecting groups and the bromo-substituent on the Z-group.

¹³C NMR provides complementary information, with characteristic signals for the carbonyl carbons of the Boc (~155 ppm) and Z (~156 ppm) groups, the quaternary carbon of the Boc group (~80 ppm), and the various carbons of the lysine backbone and the aromatic ring of the Z-group. chemicalbook.com The presence of the bromine atom on the Z-group induces a shift in the signals of the adjacent aromatic carbons, which can be predicted and verified.

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) spectroscopy, offers a rapid method for confirming the presence of key functional groups. researchgate.net The spectrum of this compound would be expected to show characteristic stretching vibrations for the N-H bonds of the urethane (B1682113) groups, strong C=O stretching bands for both the Boc and Z carbamates (typically in the 1680-1720 cm⁻¹ region), and vibrations associated with the aromatic ring of the Z-group. researchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for Lysine Derivatives with Boc and Z Protecting Groups.
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (C(CH₃)₃)~1.4 (singlet, 9H)~28 (CH₃), ~80 (quaternary C)
Boc (C=O)-~155
Z (Ar-CH₂)~5.1 (singlet, 2H)~67
Z (Aromatic)7.3 - 7.7127-137 (range includes C-Br)
Z (C=O)-~156
Lysine α-CH~4.0 - 4.3~53
Lysine ε-CH₂~3.1 - 3.3~40
Lysine β,γ,δ-CH₂~1.3 - 1.9~22, ~29, ~31

Note: The exact chemical shifts can vary depending on the solvent and specific molecular environment.

Advanced Chromatographic and Electrophoretic Separations for Purity and Isolation

The purity of this compound is critical for successful peptide synthesis, as impurities can lead to side reactions and the formation of difficult-to-separate byproducts. Advanced separation techniques are employed to assess purity and to isolate derivatized peptides.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of modified amino acids. shimadzu.com Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid), is highly effective for separating the target compound from starting materials and byproducts. shimadzu.com The hydrophobicity of the Boc and 2-bromo-Z groups provides good retention on RP-HPLC columns. shimadzu.com Chiral chromatography, a specialized form of HPLC, can be used to confirm the enantiomeric purity of the L-lysine derivative, ensuring that no racemization has occurred during synthesis. wikipedia.org This is crucial as the biological activity of peptides is highly dependent on stereochemistry. acs.org

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique based on the differential migration of analytes in an electric field. researchgate.net Due to its high efficiency and low sample consumption, CE is well-suited for the analysis of amino acids and peptides. researchgate.net For a protected amino acid like this compound, which lacks a net charge, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the method of choice. The use of coated capillaries can further improve separation efficiency and prevent wall interactions. nih.gov

Table 2: Comparison of Separation Techniques for Modified Lysine Derivatives.
TechniquePrinciple of SeparationPrimary ApplicationAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC)Partitioning based on hydrophobicityPurity assessment, preparative isolationHigh resolution, robust, scalable shimadzu.comRequires UV chromophore for detection, can consume significant solvent
Chiral HPLCDifferential interaction with a chiral stationary phaseEnantiomeric purity analysisDirectly separates enantiomers wikipedia.orgColumn can be expensive, specific to certain compound classes
Capillary Electrophoresis (CE)Differential migration based on charge-to-size ratioPurity and impurity profilingHigh efficiency, minimal sample/solvent use researchgate.netLower loading capacity, requires charged analyte (or use of MEKC)

Mass Spectrometric Approaches for Sequence and Modification Analysis of Derivatized Peptides and Proteins

Mass spectrometry (MS) is a powerful tool for the characterization of peptides and proteins containing modified residues like this compound. nih.gov After the protecting groups are removed and the modified lysine is incorporated into a peptide, MS can confirm the mass of the final product and determine the location of the modification. nih.gov

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common soft ionization techniques used for peptide analysis. mdpi.com High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass of a peptide with high accuracy, allowing for the confirmation of its elemental composition. The incorporation of a lysine residue modified with a 2-bromo-Z group (after Boc removal) results in a specific mass increase compared to an unmodified lysine residue. The bromine atom also imparts a characteristic isotopic pattern (¹⁹Br and ⁸¹Br have nearly equal natural abundance), which serves as a clear signature in the mass spectrum.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the location of the modified lysine. youtube.com In an MS/MS experiment, the peptide ion of interest is isolated and fragmented, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.gov The resulting fragment ions (b- and y-ions) are measured, creating a spectrum from which the amino acid sequence can be deduced. youtube.com A mass shift in the fragment ions containing the modified lysine will confirm its position within the sequence. nih.gov For instance, any y-ion that retains the modified lysine will have its mass increased by the mass of the 2-bromo-Z moiety attached to the lysine side chain. This precise localization is critical for understanding the structure-activity relationships of the final peptide conjugate. rsc.org

Table 3: Mass Spectrometric Signatures for Peptides Containing a 2-bromo-Z-Lysine Residue.
Analytical ParameterExpected Observation/ValuePurpose
Mass Shift (vs. native Lys)+ 214.0 Da (for C₈H₆BrO₂)Confirms incorporation of the 2-bromo-Z moiety.
Isotopic PatternPresence of two peaks of nearly equal intensity separated by ~2 Da (for ¹⁹Br/⁸¹Br)Confirms the presence of a single bromine atom.
MS/MS FragmentationShift in mass of b- or y-ions containing the modified lysineLocalizes the modification to a specific lysine residue in the peptide sequence. youtube.comnih.gov
Diagnostic Immonium IonsPotential for specific immonium ions related to the modified lysine side chainCan provide additional evidence for the presence of the modification. nih.gov

Future Research Directions and Emerging Paradigms in Chemical Biology

Rational Design of Brominated Lysine (B10760008) Derivatives with Enhanced Reactivity and Selectivity

The rational design of amino acid building blocks is crucial for advancing chemical synthesis and bioconjugation. For lysine derivatives, this involves fine-tuning the protecting groups on the epsilon-amine (Nε) to control reactivity and ensure selective deprotection. The 2-bromobenzyloxycarbonyl (2-bromo-Z) group is a prime example of such design, where the introduction of a bromine atom modulates the properties of the classical benzyloxycarbonyl (Z) group. chemimpex.com

The placement of the bromine atom on the benzyloxycarbonyl (Z) group is a critical design parameter that influences its chemical properties. While the subject compound features a 2-bromo (ortho) substitution, exploring other regioisomers (meta- and para-bromo) opens avenues for creating a portfolio of protecting groups with a spectrum of reactivities.

The electronic effect of the halogen atom is key. Bromine is an electron-withdrawing group, which destabilizes the carbamate (B1207046) linkage and makes the protecting group more susceptible to cleavage by acidolysis compared to the standard Z-group. The position of the bromine atom fine-tunes this effect:

Ortho-position (2-bromo-Z): The proximity of the bromine atom to the benzylic carbon can exert both electronic and steric effects, potentially influencing the rate of cleavage.

Para-position (4-bromo-Z): The electron-withdrawing effect is transmitted effectively through the aromatic ring, leading to increased acid lability.

Meta-position (3-bromo-Z): The electronic effect is less pronounced compared to the ortho and para positions, likely resulting in stability intermediate between the unsubstituted Z-group and the other isomers.

This systematic exploration allows for the selection of a protecting group with the precise level of stability required for a specific multi-step synthesis, preventing premature deprotection while ensuring its efficient removal at the desired stage.

Orthogonal protection strategies are fundamental to modern peptide synthesis, allowing for the sequential deprotection of different functional groups without affecting others. organic-chemistry.orguchicago.edu The N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is designed for such strategies. The N-alpha-Boc group is removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), while the N-epsilon-2-bromo-Z group requires stronger conditions for cleavage. thermofisher.commasterorganicchemistry.com

The 2-bromo-Z group's lability can be tuned. While standard Z-groups are typically removed by strong acids like HBr or by catalytic hydrogenolysis, the bromo-substituted version is more sensitive to acid. thermofisher.com This allows for a tiered deprotection scheme. For instance, a synthesis might involve an Fmoc (base-labile) group, a Boc (mild acid-labile) group, and a 2-bromo-Z (stronger acid-labile) group. This tunable cleavage is essential for creating complex peptides with site-specific modifications. cem.comnih.gov

Table 1: Comparison of Lysine Nε-Protecting Groups and Orthogonal Cleavage Conditions

Protecting GroupAbbreviationCleavage ConditionsOrthogonality
tert-ButoxycarbonylBocMild Acid (e.g., TFA)Orthogonal to Fmoc, Z, 2-bromo-Z
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Orthogonal to Boc, Z, 2-bromo-Z
BenzyloxycarbonylZCatalytic Hydrogenolysis; Strong Acid (HBr)Orthogonal to Fmoc; Cleaved with some Boc conditions
2-Bromobenzyloxycarbonyl2-bromo-ZStronger Acid (e.g., HF, TFMSA); HydrogenolysisOrthogonal to Fmoc; Potentially tunable vs. Boc

Expanding the Scope of Bioconjugation Reactions for Complex Biological Systems

Bioconjugation, the covalent linking of molecules to proteins, is a powerful tool for creating therapeutics, diagnostic agents, and research probes. nih.gov The development of reactions that proceed under mild, biological conditions without toxic catalysts is a major goal.

While the 2-bromo-Z moiety in this compound is a protecting group, its chemical principles are related to reactive groups used in bioconjugation. Specifically, the bromoacetyl group, which contains a reactive carbon-bromine bond similar to a benzyl (B1604629) bromide, is well-established for its ability to undergo catalyst-free conjugation. nih.gov This reaction, a nucleophilic substitution, typically involves the thiol side chain of a cysteine residue attacking the carbon atom bearing the bromine, forming a stable thioether bond. nih.gov

The key advantages of such haloacetyl-based chemistries for bioconjugation are:

Biocompatibility: The reaction proceeds efficiently in aqueous buffers at or near physiological pH. thieme-connect.de

Catalyst-Free: It avoids the need for potentially toxic metal catalysts, which is crucial for in vivo applications. chemrxiv.orgchemrxiv.orgwhiterose.ac.ukresearchgate.net

Specificity: The reaction is highly selective for soft nucleophiles like thiols, minimizing off-target reactions with other amino acid residues.

After the selective removal of the 2-bromo-Z group from lysine, the exposed primary amine can be functionalized with a handle (e.g., a bromoacetyl group) to enable this type of specific, catalyst-free conjugation.

Table 2: Selected Catalyst-Free Bioconjugation Chemistries

ReactionElectrophileNucleophileBond FormedKey Features
Thiol-Maleimide AdditionMaleimideThiol (Cysteine)ThioetherFast, efficient, but potential for retro-Michael addition.
Haloacetyl AlkylationBromoacetyl, IodoacetylThiol (Cysteine)ThioetherForms a very stable bond; highly selective for thiols.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)CyclooctyneAzideTriazoleBioorthogonal, catalyst-free "click" reaction.
Aldol Ligationα-oxo aldehydeEnolizable aldehydeCarbon-CarbonForms stable C-C bonds without a catalyst. chemrxiv.orgchemrxiv.org

Incorporating an unnatural amino acid like this compound into a protein provides a powerful tool for cell-surface and in vivo studies. Once the amino acid is part of a protein expressed on a cell surface, its unique chemical functionality can be addressed with external probes. promega.com

A prominent example of a similar strategy is the HaloTag system, where a protein is fused to a modified haloalkane dehalogenase enzyme. researchgate.net This enzyme tag reacts specifically and covalently with synthetic ligands containing a chloroalkane linker. researchgate.netabberior.rocksresearchgate.net A lysine derivative bearing a reactive bromo-functional group, once incorporated into a surface receptor, could be used analogously. A cell-impermeable fluorescent probe equipped with a nucleophile (e.g., a thiol) could be added to the cell culture, leading to specific labeling of the target protein on the cell surface. This allows for:

Live-cell imaging: Tracking protein localization, trafficking, and internalization in real-time. biorxiv.org

Distinguishing protein pools: Using cell-permeant and cell-impermeant probes to differentiate between surface-exposed and intracellular protein populations. promega.comresearchgate.net

Targeted drug delivery: Attaching drugs specifically to surface receptors on diseased cells.

Interdisciplinary Approaches: Combining Chemical Synthesis with Genetic Engineering for Novel Biomolecules

The ultimate application of a rationally designed amino acid like this compound lies in its incorporation into proteins to create novel biomolecules. This is achieved through a powerful interdisciplinary approach that merges organic chemistry with the tools of genetic engineering. plos.orgrsc.org

The workflow, often termed genetic code expansion, involves several key steps:

Chemical Synthesis: The unnatural amino acid (UAA), in this case, this compound, is first synthesized using organic chemistry methods. nih.gov

Orthogonal Translation System: A dedicated aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) are engineered. nih.gov This "orthogonal pair" functions independently of the host cell's own synthetases and tRNAs. The aaRS is evolved to specifically recognize and "charge" the UAA onto the orthogonal tRNA. nih.govnih.gov Significant research has focused on evolving pyrrolysyl-tRNA synthetase (PylRS) and other synthetases to accept various lysine derivatives. plos.orggoogle.comgoogle.com

Genetic Encoding: A unique codon, typically the amber stop codon (UAG), is repurposed. The gene for the protein of interest is mutated to include the UAG codon at the precise site where the UAA is to be incorporated.

In Vivo Incorporation: The orthogonal aaRS, orthogonal tRNA, and the target gene are introduced into a host organism (e.g., E. coli or mammalian cells). When the cell is cultured in media supplemented with the chemically synthesized UAA, the ribosome reads the UAG codon and, instead of terminating translation, incorporates the UAA carried by the orthogonal tRNA. nih.govnih.gov

This powerful combination allows scientists to install amino acids with unique protecting groups, reactive handles, or biophysical probes at any desired position in a protein, opening the door to creating new enzymes, therapeutics, and materials with unprecedented control over their molecular architecture. rsc.org

Table 3: Components of a Genetic Code Expansion System for UAA Incorporation

ComponentFunction
Unnatural Amino Acid (UAA) e.g., this compound. Provides the novel chemical functionality.
Orthogonal Aminoacyl-tRNA Synthetase (aaRS) An engineered enzyme that specifically recognizes the UAA and attaches it to the orthogonal tRNA.
Orthogonal tRNA An engineered tRNA (e.g., tRNAPylCUA) that is not recognized by endogenous synthetases but is charged by the orthogonal aaRS. Its anticodon (CUA) recognizes the repurposed stop codon (UAG).
Target Gene with Amber Codon The gene of the protein to be modified, containing a UAG codon at the desired site of UAA incorporation.
Expression Host A cell system (e.g., E. coli, mammalian cells) that provides the machinery for transcription and translation.

Computational Modeling for Predicting Reactivity and Designing Novel Bioconjugates

The strategic design of bioconjugation reagents and modified peptides hinges on a detailed understanding of their chemical reactivity and conformational dynamics. For a specialized amino acid derivative like this compound, computational modeling offers a powerful lens through which to predict its behavior and guide its application in creating sophisticated bioconjugates. While direct computational studies on this specific compound are not extensively documented in publicly available literature, the principles derived from computational chemistry and molecular modeling of related systems provide a robust framework for predicting its properties and designing new molecular entities.

At the heart of computational prediction is the use of quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), to elucidate the electronic structure of the molecule. These methods are instrumental in calculating a range of molecular descriptors that govern reactivity. For this compound, DFT can be employed to map the electrostatic potential surface, revealing the distribution of charge and identifying regions susceptible to nucleophilic or electrophilic attack. The presence of the electron-withdrawing bromine atom on the benzyloxycarbonyl (Z) group is expected to significantly influence the electronic properties of the carbamate linkage and the aromatic ring.

Predicting Reaction Sites and Reactivity

Conceptual DFT provides a suite of reactivity descriptors that quantify and predict chemical behavior. mdpi.com Key descriptors include the Fukui function and the dual descriptor, which highlight the most reactive sites within a molecule for various types of chemical reactions. researchgate.netresearchgate.net

Fukui Functions: These functions, f(r), indicate the change in electron density at a specific point r when the total number of electrons in the system changes. By calculating the Fukui function, researchers can identify which atoms are most susceptible to nucleophilic attack (where an electron is accepted) or electrophilic attack (where an electron is donated). For this compound, this analysis would likely pinpoint specific atoms on the 2-bromobenzyloxycarbonyl moiety as key sites for reaction, crucial for understanding its stability and potential side reactions during peptide synthesis and bioconjugation. researchgate.net

Dual Descriptor: This descriptor, Δf(r), provides a more unambiguous picture of nucleophilic and electrophilic regions than the Fukui function alone. mdpi.comresearchgate.net Regions where Δf(r) > 0 are electrophilic and prone to attack by nucleophiles, while regions where Δf(r) < 0 are nucleophilic and likely to attack electrophiles. Applying this to the 2-bromo-Z group would precisely map its reactivity profile.

The table below illustrates the kind of data that would be generated from a conceptual DFT study to predict the reactivity of the key functional groups within the molecule.

Table 1: Hypothetical Conceptual DFT Reactivity Descriptors for Key Moieties This table is illustrative and based on established principles of computational chemistry, as direct experimental or calculated values for this specific compound are not readily available in the literature.

Molecular Moiety Predicted Primary Reactive Site Expected Fukui Function (f+) Value Expected Dual Descriptor (Δf(r)) Predicted Reactivity
2-Bromobenzyloxycarbonyl Carbonyl Carbon High Positive Prone to nucleophilic attack
2-Bromobenzyloxycarbonyl Aromatic Ring (C-Br) Moderate Positive Potential site for nucleophilic aromatic substitution
Boc Group Carbonyl Carbon Moderate Positive Susceptible to acid-catalyzed removal

This interactive table is based on theoretical principles. The values are qualitative predictions.

Designing Novel Bioconjugates through Molecular Dynamics

Beyond static quantum mechanical calculations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of peptides incorporating this compound. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent interactions, and the stability of potential bioconjugates. nih.govnih.gov

For instance, incorporating this modified lysine into a peptide sequence allows researchers to simulate how the bulky and chemically distinct side chain influences the peptide's secondary structure and its interaction with target proteins. nih.govscirp.org Key questions that can be addressed by MD simulations include:

How does the 2-bromo-Z group affect the conformational freedom of the lysine side chain?

Does the modified side chain orient itself towards the solvent or fold back onto the peptide backbone?

What is the stability of the carbamate bond under simulated physiological conditions? researchgate.net

The results from such simulations are critical for the in silico design of bioconjugates. tubitak.gov.tr By understanding the conformational preferences and the accessibility of the reactive handle, scientists can rationally design linker chemistries and conjugation strategies to attach drugs, imaging agents, or other moieties with greater precision and efficiency. nih.gov The combination of QM calculations on the reactive warhead and MD simulations of the full bioconjugate provides a multi-scale modeling approach that can significantly accelerate the development of new therapeutic and diagnostic agents.

The table below outlines a typical workflow for the computational design of a bioconjugate using this modified lysine.

Table 2: Computational Workflow for Bioconjugate Design

Step Computational Method Objective Expected Outcome
1 Quantum Mechanics (DFT) Calculate electronic structure and reactivity descriptors of the modified lysine. Identify reactive hotspots and predict reaction kinetics.
2 Molecular Docking Dock a peptide containing the modified lysine into a target protein's binding site. Predict binding modes and identify optimal conjugation sites.
3 Molecular Dynamics (MD) Simulate the dynamic behavior of the peptide-protein complex. Assess the stability of the complex and the accessibility of the reactive handle.

This interactive table outlines a standard computational workflow.

Q & A

Q. How can researchers address discrepancies in melting point data for this compound?

  • Methodological Answer :
  • Polymorphism Screening : Perform DSC/TGA to identify crystalline vs. amorphous forms.
  • Standardized Methods : Adopt ACS guidelines for melting point determination, ensuring consistent heating rates and sample preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.